

# Gamillus: A Technical Guide to an Acid-Tolerant Green Fluorescent Protein

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## Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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## Introduction

**Gamillus** is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.<sup>[1]</sup> It was specifically engineered to exhibit robust fluorescence in acidic environments, a significant limitation of many conventional fluorescent proteins.<sup>[1]</sup> This property makes **Gamillus** an invaluable tool for visualizing and studying cellular processes that occur within acidic organelles such as lysosomes, endosomes, and autophagosomes.<sup>[1]</sup> This technical guide provides an in-depth overview of the core properties of **Gamillus**, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

## Core Properties of Gamillus

**Gamillus** possesses a unique combination of properties that make it a superior fluorescent reporter for imaging in acidic cellular compartments. Its key features include exceptional acid tolerance, high brightness, and photostability.

## Quantitative Spectroscopic and Photophysical Properties

The spectroscopic and photophysical parameters of **Gamillus** are summarized in the table below, providing a quantitative basis for experimental design and data interpretation.

Property	Value	Reference
pKa	3.4	[2]
Excitation Maximum ( $\lambda_{ex}$ )	504 nm	
Emission Maximum ( $\lambda_{em}$ )	519 nm	
Molar Extinction Coefficient ( $\epsilon$ )	83,000 M <sup>-1</sup> cm <sup>-1</sup>	
Quantum Yield ( $\Phi$ )	0.90	
Brightness ( $\epsilon \times \Phi$ )	74.7 (relative to EGFP)	
Monomeric State	Monomer	[1]
Maturation Speed	~8 minutes	
Photostability ( $t_{1/2}$ )	73.2 s	

## Acid Tolerance and pH Stability

The most remarkable feature of **Gamillus** is its exceptional acid tolerance, with a pKa of 3.4.[2] This allows it to maintain bright fluorescence in highly acidic environments where most other GFPs are quenched. The fluorescence intensity of **Gamillus** remains stable over a broad pH range, from 4.5 to 9.0.[2] This stability is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state even at low pH.

## Photochromic Behavior

**Gamillus** exhibits photochromic behavior, meaning its fluorescence intensity can be modulated by light. Excitation with light in the range of 457–487 nm or 488–512 nm can lead to a decrease in fluorescence to approximately 60% or 10% of its initial intensity, respectively. This decrease is reversible, and the fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. Notably, this photochromism is negligible when using excitation light between 440–480 nm.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize **Gamillus**.

## Determination of pKa by pH Titration

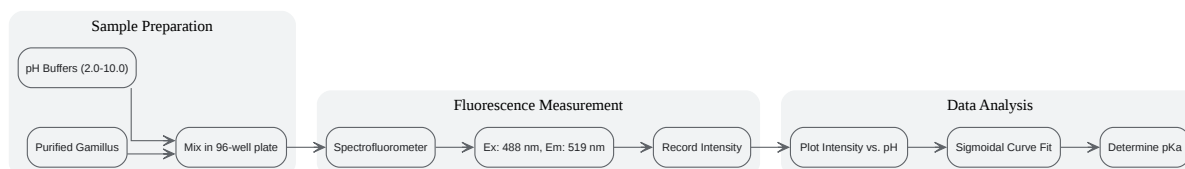
This protocol describes how to determine the pKa of **Gamillus** by measuring its fluorescence intensity over a range of pH values.

### a. Materials:

- Purified **Gamillus** protein solution
- A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, and glycine buffers)
- Spectrofluorometer
- 96-well black microplates

### b. Procedure:

- Prepare a dilution series of the purified **Gamillus** protein in the different pH buffers in a 96-well microplate.
- Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Set the excitation wavelength to the maximum absorbance of the anionic form of the chromophore (around 488 nm).
- Record the fluorescence intensity at the emission maximum (around 519 nm) for each pH value.
- Plot the normalized fluorescence intensity as a function of pH.
- Fit the data to a sigmoidal curve. The pH at which the fluorescence intensity is half of the maximum corresponds to the pKa value.



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Workflow for determining the pKa of **Gamillus**.

## X-ray Crystallography for Structural Analysis

This protocol outlines the general steps for determining the three-dimensional structure of **Gamillus**.

### a. Protein Expression and Purification:

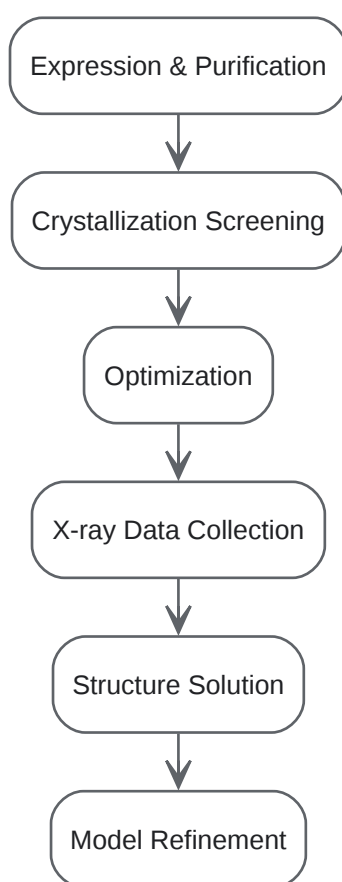
- Express the **Gamillus** gene in a suitable expression system (e.g., *E. coli*).
- Lyse the cells and purify the **Gamillus** protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity.

### b. Crystallization:

- Concentrate the purified **Gamillus** protein to a suitable concentration (typically 5-15 mg/mL).
- Screen for crystallization conditions using commercially available sparse matrix screens and the hanging-drop or sitting-drop vapor diffusion method.
- Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

### c. Data Collection and Structure Determination:

- Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.
- Collect X-ray diffraction data using a synchrotron beamline.
- Process the diffraction data to determine the space group and unit cell dimensions.
- Solve the phase problem using molecular replacement with a known GFP structure as a search model.
- Build and refine the atomic model of **Gamillus** against the experimental data.



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Workflow for X-ray crystallography of **Gamillus**.

## Site-Directed Mutagenesis

This protocol describes how to introduce specific mutations into the **Gamillus** gene to study the function of individual amino acid residues.

## a. Primer Design:

- Design a pair of complementary mutagenic primers containing the desired mutation.
- The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
- The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature ( $T_m$ ) of  $\geq 78^\circ\text{C}$ .

## b. PCR Amplification:

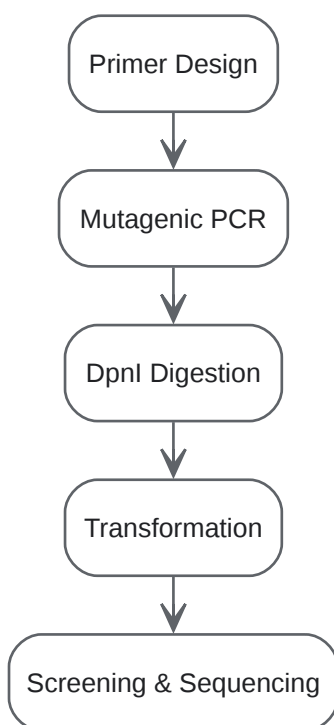
- Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the **Gamillus** gene with the mutagenic primers.
- Use a low number of cycles (12-18) to minimize the chance of introducing random mutations.

## c. Digestion of Parental DNA and Transformation:

- Digest the PCR product with the DpnI restriction enzyme to specifically degrade the methylated parental DNA template.
- Transform the DpnI-treated, nicked plasmid into competent *E. coli* cells.

## d. Screening and Sequencing:

- Isolate plasmid DNA from the resulting colonies.
- Screen for the desired mutation by restriction digest or sequencing.
- Confirm the presence of the intended mutation and the absence of any unintended mutations by DNA sequencing.



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Workflow for site-directed mutagenesis of **Gamillus**.

## Live-Cell Imaging in Acidic Organelles

This protocol describes how to use **Gamillus** to visualize acidic organelles in living cells.

a. Cell Culture and Transfection:

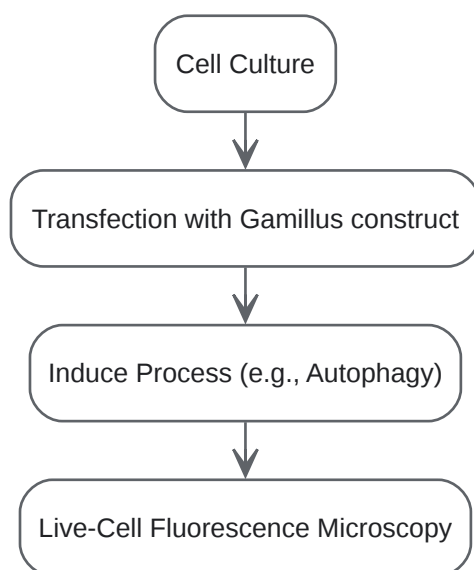
- Culture mammalian cells (e.g., HeLa cells) in appropriate growth medium.
- Transfect the cells with a plasmid encoding a **Gamillus** fusion protein targeted to the organelle of interest (e.g., **Gamillus**-LC3 for autophagosomes). Use a suitable transfection reagent.

b. Induction of Biological Process (if applicable):

- To visualize dynamic processes like autophagy, induce the process by, for example, starving the cells in Earle's Balanced Salt Solution (EBSS).

c. Fluorescence Microscopy:

- Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation 470/40 nm, emission 525/50 nm).
- For live-cell imaging, maintain the cells at 37°C and 5% CO<sub>2</sub> using a stage-top incubator.
- Acquire images at different time points to observe the localization and dynamics of the **Gamillus**-tagged protein.



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Workflow for live-cell imaging with **Gamillus**.

## Conclusion

**Gamillus** represents a significant advancement in fluorescent protein technology, offering researchers a robust and reliable tool for imaging within the challenging acidic environments of various cellular organelles. Its superior acid tolerance, brightness, and photostability, combined with its monomeric nature, make it an ideal candidate for a wide range of applications, from fundamental cell biology to high-throughput screening in drug discovery. The detailed protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of **Gamillus** in their scientific endeavors.



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## References

- 1. Fluorescent Live Cell Imaging of LC3 Mediated Autophagy using LentiBrite™ Lentiviral Biosensors [sigmaaldrich.com]
- 2. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]
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